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Compound of Interest

Compound Name: Tozadenant

Cat. No.: B1682436

For Research, Scientific, and Drug Development Professionals

Discontinuation Notice: The clinical development of Tozadenant was discontinued in
November 2017 due to safety concerns, including cases of agranulocytosis that led to sepsis
and fatalities.[1][2] This document is intended for informational and research purposes only.

Executive Summary

Tozadenant (formerly SYN115) is a selective, orally administered antagonist of the adenosine
A2A receptor. It was under investigation as an adjunctive therapy to levodopa for the treatment
of "OFF" episodes in patients with Parkinson's disease. The rationale for its development was
based on the high concentration of adenosine A2A receptors in the basal ganglia, where they
co-localize with dopamine D2 receptors and modulate dopaminergic neurotransmission. By
blocking A2A receptors, Tozadenant was expected to potentiate D2 receptor function and
improve motor control in Parkinson's disease.

Phase 2b clinical trials demonstrated that Tozadenant, at certain doses, was effective in
reducing the daily "OFF" time for patients. Pharmacokinetic studies in healthy volunteers
characterized its absorption, metabolism, and excretion profile. However, the emergence of
severe hematological adverse events during the Phase 3 program led to the termination of its
development. This guide provides a detailed technical summary of the available
pharmacokinetic and pharmacodynamic data for Tozadenant.
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Pharmacodynamics
Mechanism of Action

Tozadenant is a selective antagonist of the adenosine A2A receptor. In the basal ganglia, A2A
receptors are densely expressed in the striatum, particularly on the medium spiny neurons of
the indirect pathway, where they form heteromers with dopamine D2 receptors. In Parkinson's
disease, the depletion of dopamine leads to an overactivity of this indirect pathway, contributing
to motor symptoms. Adenosine, acting on A2A receptors, exacerbates this by opposing the
function of D2 receptors. By blocking the A2A receptor, Tozadenant was designed to reduce
the inhibitory tone of the indirect pathway, thereby enhancing dopaminergic signaling and

improving motor function.[3]
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Tozadenant's antagonistic action on the A2A receptor signaling pathway.

Receptor Occupancy

A positron emission tomography (PET) study in rhesus monkeys using the A2A receptor
radiotracer 8F-MNI-444 was conducted to determine the relationship between plasma
concentrations of Tozadenant and A2A receptor occupancy. The study found a dose-
dependent increase in receptor occupancy with increasing doses of Tozadenant. Based on
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pharmacokinetic modeling, it was predicted that Tozadenant would achieve sustained A2A
receptor occupancy in humans at the clinically tested doses.

Tozadenant Dose (in Rhesus Monkeys) Resulting A2A Receptor Occupancy
1.5 mg/kg 47%
10.5 mg/kg 95%

Data from a PET study in rhesus monkeys.

Clinical Efficacy (Phase 2b Study)

A Phase 2b, randomized, double-blind, placebo-controlled trial evaluated the efficacy of
Tozadenant in 420 Parkinson's disease patients with motor fluctuations. The primary endpoint
was the change from baseline in daily "OFF" time at 12 weeks.

. Mean Change in "OFF"
Treatment Group (twice

. Time from Baseline p-value vs. Placebo

daily)
(hours)

Placebo -0.1
Tozadenant 60 mg -0.6 Not Significant
Tozadenant 120 mg -1.1 0.0039
Tozadenant 180 mg -1.2 0.0039
Tozadenant 240 mg -1.0 Not Reported

Data from Hauser R.A., et al., The Lancet Neurology, 2014.[4]

The 120 mg and 180 mg twice-daily doses demonstrated a statistically significant reduction in
"OFF" time compared to placebo.[4] The 240 mg dose was associated with a higher rate of
discontinuation due to adverse events.

Pharmacokinetics
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Absorption, Distribution, Metabolism, and Excretion
(ADME)

A Phase 1 study in six healthy male volunteers investigated the ADME of a single 240 mg oral
dose of [**C]-Tozadenant.

Parameter Value
Absorption

Tmax (Tozadenant) ~4 hours
Tmax (Total Radioactivity) ~5 hours
Distribution

VzIF 1.82 L/kg
Metabolism

) ) ] Unchanged Tozadenant was the only identified
Circulating Species o
species in plasma.

) Di- and mono-hydroxylated, N/O dealkylated,
Metabolite Types ]
and hydrated metabolites.

Excretion

] Feces (55.1% of dose) and Urine (30.5% of
Primary Route

dose)
Unchanged Drug in Urine 11% of dose
Unchanged Drug in Feces 12% of dose

Data from a study in healthy volunteers.

Pharmacokinetic Parameters

The following pharmacokinetic parameters were determined from the single 240 mg oral dose
study in healthy volunteers.
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Parameter Tozadenant Total [*4C] Radioactivity
Cmax 1.74 pg/mL 2.29 ug eqg/mL

AUC(0-t) 35.0 hug/mL 43.9 hug eg/mL

t1/2 ~15 hours Not Reported

CL/F 1.40 mL/min/kg Not Reported

Data from a study in healthy volunteers.
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A simplified workflow of Tozadenant's absorption, metabolism, and excretion.

Metabolism and Potential for Drug Interactions
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Tozadenant is primarily cleared through metabolism, with metabolites excreted in both urine
and feces. The identified metabolic pathways include hydroxylation, N/O-dealkylation, and
hydration.

The specific cytochrome P450 (CYP) isoenzymes responsible for the metabolism of
Tozadenant have not been detailed in the available literature. This information is critical for
predicting potential drug-drug interactions. Without in vitro phenotyping data, it is not possible
to definitively identify which CYP inhibitors or inducers would be likely to alter Tozadenant's
pharmacokinetics.

Experimental Protocols
Phase 2b Clinical Trial (NCT01283594)

o Study Design: An international, multicenter, randomized, double-blind, placebo-controlled,
parallel-group, dose-finding trial.

o Participants: 420 patients with Parkinson's disease treated with levodopa who experienced
motor fluctuations of at least 2.5 hours of "OFF" time per day.

« Intervention: Patients were randomly assigned to receive Tozadenant (60, 120, 180, or 240
mg) or a matching placebo, administered orally twice daily for 12 weeks.

e Primary Outcome: The change from baseline to week 12 in the hours per day spent in the
"OFF" state, as assessed by patient-completed diaries.

e Randomization and Blinding: A computer-generated schedule was used for randomization.
All study personnel, investigators, and patients were masked to the treatment assignment.

Human ADME Study (NCT02240290)

o Study Design: A Phase 1, open-label, single-dose study.
» Participants: Six healthy male subjects.

 Intervention: A single oral dose of 240 mg Tozadenant containing 81.47 KBq of [**C]-
Tozadenant.
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» Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose.
e Analytical Methods:

o Total radioactivity was measured by liquid scintillation counting or accelerator mass
spectrometry (AMS).

o Tozadenant and its metabolites were characterized and quantified using high-
performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) and
HPLC-AMS with fraction collection.

Bioanalytical Method for Tozadenant in Rat Plasma

e Method: A liquid chromatography-mass spectrometry (LC-MS) based method was developed
for the quantification of Tozadenant in rat plasma.

o Sample Preparation: Not detailed in the available abstract.

o Chromatography: Not detailed in the available abstract.

o Detection: Mass spectrometry.

o Calibration Range: 1.01 to 2200 ng/mL.

» Regression: A quadratic regression was used for the calibration curve.

Discontinuation of Clinical Development

In November 2017, Acorda Therapeutics announced the discontinuation of the clinical
development program for Tozadenant. This decision was based on the emergence of serious
adverse events in the Phase 3 program (Study TOZ-PD, NCT02453386). Several participants
experienced agranulocytosis, a severe reduction in white blood cells, which led to cases of
sepsis, with five being fatal. The Data Safety Monitoring Board and the company concluded
that patient safety could not be sufficiently ensured, even with increased monitoring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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